molecular formula C8H13ClN4O B1429107 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride CAS No. 1103508-29-7

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

Cat. No.: B1429107
CAS No.: 1103508-29-7
M. Wt: 216.67 g/mol
InChI Key: PXZIGVZPBUVJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is an organic compound with the molecular formula C8H13ClN4O and a molecular weight of 216.67 g/mol . It is a white or off-white crystalline solid that is soluble in water and some organic solvents like methanol and dimethyl sulfoxide[2][2]. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride typically involves the reaction of pyridazine derivatives with piperazine. One common method includes the following steps:

    Starting Materials: Pyridazine and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified by recrystallization from an appropriate solvent[][2].

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles[][2].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazin-3-ol ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted pyridazin-3-ol derivatives[][2].

Scientific Research Applications

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals[][2].

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes[2][2].

Comparison with Similar Compounds

Similar Compounds

    6-(Piperazin-1-yl)pyridazine: Similar structure but lacks the hydroxyl group.

    3-(Piperazin-1-yl)pyridazine: Different position of the piperazine moiety.

    6-(Morpholin-4-yl)pyridazin-3-ol: Contains a morpholine ring instead of piperazine[][2].

Uniqueness

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is unique due to the presence of both the piperazine and pyridazin-3-ol moieties, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications[2][2].

Properties

IUPAC Name

3-piperazin-1-yl-1H-pyridazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12;/h1-2,9H,3-6H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIGVZPBUVJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=O)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
Reactant of Route 4
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
Reactant of Route 6
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.